7-溴-1,5-萘啶-4-胺

描述

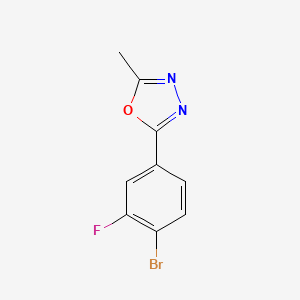

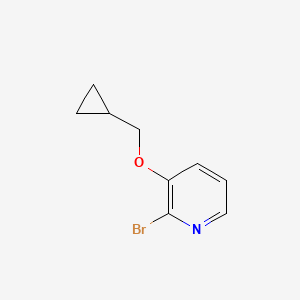

7-Bromo-1,5-naphthyridin-4-amine is a chemical compound with the CAS Number: 1309774-12-6 . It has a molecular weight of 224.06 . The compound is yellow to brown solid .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 7-Bromo-1,5-naphthyridin-4-amine, has been covered in various studies . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-1,5-naphthyridin-4-amine . The InChI code for this compound is 1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H, (H2,10,11) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis

The compound has a melting point of 168-169 degrees Celsius .科学研究应用

抗癌特性

萘啶类化合物,包括7-溴-1,5-萘啶-4-胺等衍生物,在抗癌研究中展现出巨大潜力。它们具有多种生物活性,可用于靶向癌细胞。 例如,它们已被发现对参与细胞增殖的某些激酶具有抑制作用 .

抗HIV活性

这些化合物还具有抗HIV活性。 萘啶的结构特征使其能够干扰HIV病毒的复制过程,为治疗干预提供潜在途径 .

抗菌作用

萘啶类化合物的抗菌活性使其在对抗由细菌和其他微生物引起的传染病方面具有价值。 其机制涉及破坏微生物细胞内的基本生物过程 .

镇痛和抗炎用途

7-溴-1,5-萘啶-4-胺也可作为镇痛和抗炎剂。 这些特性在治疗与各种疾病相关的疼痛和炎症方面尤其有用 .

抗氧化活性

作为抗氧化剂,萘啶类化合物可以中和自由基,自由基是细胞代谢的有害副产物,会导致氧化应激并损害细胞 .

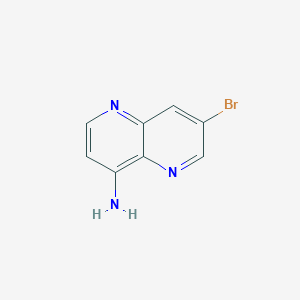

极光激酶抑制

特别是,7-溴-1,5-萘啶-4-胺以其对极光激酶A和B的优异抑制活性而闻名。 这些激酶在细胞分裂的调节中至关重要,它们的抑制可以用于治疗以病理性细胞增殖为特征的疾病 .

作用机制

Target of Action

It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . For instance, some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which play crucial roles in cell division and proliferation .

Mode of Action

It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given that some 1,5-naphthyridine derivatives inhibit aurora kinases a and b , it can be inferred that this compound might affect pathways related to cell division and proliferation.

Pharmacokinetics

The ADME properties of 7-Bromo-1,5-naphthyridin-4-amine are as follows :

The compound’s lipophilicity (Log Po/w) is 1.54, indicating a balance between hydrophilic and lipophilic properties, which can impact its bioavailability .

Result of Action

Given the potential inhibitory activity of 1,5-naphthyridine derivatives on aurora kinases a and b , it can be inferred that this compound might have effects on cell division and proliferation.

Action Environment

It is worth noting that the compound’s solubility, which can be influenced by environmental factors such as ph and temperature, is an important factor in its bioavailability .

生化分析

Biochemical Properties

7-Bromo-1,5-naphthyridin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Aurora kinases A and B, which are essential for cell division and have been implicated in cancer progression . The compound’s ability to inhibit these kinases suggests its potential as an anticancer agent. Additionally, 7-Bromo-1,5-naphthyridin-4-amine forms complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of 7-Bromo-1,5-naphthyridin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting Aurora kinases, 7-Bromo-1,5-naphthyridin-4-amine can induce cell cycle arrest and promote apoptosis in cancer cells . This compound also affects gene expression and cellular metabolism, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 7-Bromo-1,5-naphthyridin-4-amine exerts its effects through binding interactions with biomolecules. Its inhibition of Aurora kinases involves binding to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 7-Bromo-1,5-naphthyridin-4-amine may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1,5-naphthyridin-4-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on Aurora kinases over extended periods

Dosage Effects in Animal Models

The effects of 7-Bromo-1,5-naphthyridin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits Aurora kinases and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

7-Bromo-1,5-naphthyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects.

Transport and Distribution

The transport and distribution of 7-Bromo-1,5-naphthyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in cancer cells, where it exerts its inhibitory effects on Aurora kinases . Its distribution within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 7-Bromo-1,5-naphthyridin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Aurora kinases and other target proteins . Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments, affecting its overall efficacy and therapeutic potential.

属性

IUPAC Name |

7-bromo-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTKETQWSUTXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-bromo-1,5-naphthyridin-4-amine derivatives interesting for antimalarial drug development?

A1: Research indicates that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines exhibit promising antimalarial activity. Specifically, compounds like 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthy-ridin-4-amine ('5-azabromoquine'), 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)-2-(diethylamino-methyl)phenol, and 7-bromo-N-(2′-diethylaminoethyl)-1,5- naphthyridin-4-amine demonstrated notable effects against Plasmodium vinckei vinckei infections in mice. [] These compounds, when administered intraperitoneally at a dose of 200 mg/kg, resulted in apparent cures in the infected mice. [] This finding highlights their potential for further development as antimalarial treatments.

Q2: How are these 7-bromo-1,5-naphthyridin-4-amine derivatives synthesized?

A2: The synthesis of these compounds starts from nicotinic acid and proceeds through a multi-step process. A key intermediate in this synthesis is 3-bromo-8-chloro-1,5-naphthyridine. [] Various amines can then be introduced to this intermediate through a nucleophilic aromatic substitution reaction targeting the chlorine atom at the 8-position. This allows for the creation of a diverse library of N4-substituted 7-bromo-1,5-naphthyridin-4-amines for biological evaluation. [] This synthetic flexibility is crucial for exploring structure-activity relationships and identifying compounds with optimal antimalarial properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)